molecular formula C12H13N3O2 B2532188 3-Nitro-4-piperidin-1-ylbenzonitrile CAS No. 32117-03-6

3-Nitro-4-piperidin-1-ylbenzonitrile

Cat. No.: B2532188
CAS No.: 32117-03-6
M. Wt: 231.255
InChI Key: NVYLIFFJNJWOSE-UHFFFAOYSA-N
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Description

3-Nitro-4-piperidin-1-ylbenzonitrile is a useful research compound. Its molecular formula is C12H13N3O2 and its molecular weight is 231.255. The purity is usually 95%.
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Scientific Research Applications

Enaminones as Building Blocks in Heterocyclic Syntheses

Enaminones have been utilized in heterocyclic syntheses, particularly for revising the structures of reaction products with malononitrile in the presence of ethanolic piperidine. This led to the novel route to 2,3-dihydropyridazine-4-carboxylic acids, indicating a potential pathway for synthesizing compounds with similar structures to 3-Nitro-4-piperidin-1-ylbenzonitrile (Alnajjar et al., 2008).

Cyclization Reaction Mechanisms

Another study focused on the synthesis and crystal structure of 3-(4′-nitrophenyl)iminocoumarin, exploring cyclization reaction mechanisms. This involved using piperidine as a catalyst, suggesting that piperidine and its derivatives play a crucial role in the cyclization processes, which could be relevant for synthesizing related compounds (Zhang et al., 2015).

Antileukemic Activity of Piperidine Derivatives

The synthesis of novel 4-(3-(piperidin-4-yl)propyl)piperidine derivatives demonstrated antileukemic activity, indicating the potential biomedical application of compounds structurally related to this compound in cancer therapy (Vinaya et al., 2011).

Enantiomeric Resolution and Simulation Studies

Research on the enantiomeric resolution and simulation studies of enantiomers of a related piperidine derivative showcased the importance of stereochemistry in the pharmaceutical applications of such compounds, emphasizing their potential in drug development (Ali et al., 2016).

Corrosion Inhibition Properties

Piperidine derivatives have been investigated for their corrosion inhibition properties on iron, indicating the utility of these compounds in material science, especially in protecting metals against corrosion, which could be an indirect application of similar nitro-piperidine compounds (Kaya et al., 2016).

Properties

IUPAC Name

3-nitro-4-piperidin-1-ylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c13-9-10-4-5-11(12(8-10)15(16)17)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVYLIFFJNJWOSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2)C#N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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